molecular formula C11H22N2O B3854147 N-(4-methylcyclohexyl)-4-morpholinamine

N-(4-methylcyclohexyl)-4-morpholinamine

Cat. No.: B3854147
M. Wt: 198.31 g/mol
InChI Key: PAEUDQKSOCYZNV-UHFFFAOYSA-N
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Description

N-(4-Methylcyclohexyl)-4-morpholinamine is a secondary amine featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a 4-methylcyclohexyl group. This compound is part of a broader class of morpholine derivatives, which are widely studied for their pharmacological and biochemical properties, including applications in cystic fibrosis transmembrane conductance regulator (CFTR) correction and kinase inhibition .

Properties

IUPAC Name

N-(4-methylcyclohexyl)morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10-2-4-11(5-3-10)12-13-6-8-14-9-7-13/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEUDQKSOCYZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(4-methylcyclohexyl)-4-morpholinamine with structurally and functionally related morpholine-containing amines. Key differences in molecular architecture, physicochemical properties, and biological activities are summarized in Table 1 and discussed in detail.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Application Reference
This compound* Not explicitly provided† ~220–250 (estimated) Morpholine, 4-methylcyclohexylamine CFTR correction (hypothesized)
CFFT-002 C₂₃H₃₁N₅O₂ 433.53 Morpholine, 4-methylcyclohexyl, oxetane CFTR corrector (validated in vitro)
G350-0810 C₂₃H₃₀N₄O₂ 394.51 Imidazopyrimidine, 4-methylcyclohexyl Kinase inhibition (screening candidate)
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine C₁₃H₂₀N₂O 220.31 Benzyl, ethoxy-morpholine, methylamine Unknown (structural analog)
N-(4-Ethoxy-3-methoxybenzyl)-3-morpholinylpropanamine C₁₈H₂₈N₂O₃ 320.43 Ethoxy-methoxybenzyl, morpholinylpropyl Unknown (structural analog)
Methyl-(4-morpholin-4-ylmethyl-benzyl)-amine C₁₃H₂₀N₂O 220.31 Benzyl, morpholinylmethyl, methylamine Unknown (structural analog)

Estimated based on analogs with comparable substituents.

Structural and Functional Differences

Core Scaffold :

  • This compound lacks the extended aromatic or heterocyclic systems seen in CFFT-002 (pyrimidine-oxetane) and G350-0810 (imidazopyrimidine) . This simplicity may enhance metabolic stability but reduce target specificity compared to more complex analogs.
  • CFFT-002 and G350-0810 incorporate additional pharmacophores (e.g., oxetane in CFFT-002, imidazopyrimidine in G350-0810) that enhance binding to CFTR or kinase targets .

Substituent Effects :

  • The 4-methylcyclohexyl group, common to this compound and G350-0810, is hypothesized to improve membrane permeability due to its lipophilic character .
  • N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine and N-(4-Ethoxy-3-methoxybenzyl)-3-morpholinylpropanamine feature ether-linked aromatic systems, which may confer different solubility profiles compared to cyclohexyl-containing analogs .

Pharmacological and Biochemical Insights

  • CFTR Correction : CFFT-002, a direct analog of this compound, demonstrated efficacy in rescuing CFTR mutants (e.g., G85E, E92K) by enhancing protein folding and trafficking . This suggests that the 4-methylcyclohexyl-morpholine motif is critical for CFTR interaction.

Physicochemical Properties

  • Molecular Weight : Simpler analogs (e.g., 220–250 g/mol) may exhibit better bioavailability than larger molecules like CFFT-002 (433.53 g/mol), which could face challenges in passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylcyclohexyl)-4-morpholinamine
Reactant of Route 2
N-(4-methylcyclohexyl)-4-morpholinamine

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